4,6-Difluoro-2-(methylthio)pyrimidine

説明

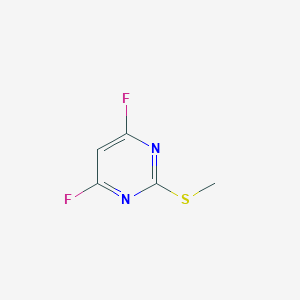

4,6-Difluoro-2-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two fluorine atoms at positions 4 and 6, and a methylthio group at position 2. It is used in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

4,6-Difluoro-2-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with a fluorinating agent. The reaction typically occurs under mild conditions, using reagents such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

化学反応の分析

2.1. Condensation of Fluorinated Precursors

A pyrimidine ring can be formed via condensation of fluorinated enones with amidines or thioamides. For example, fluorinated 2-bromo-enones (e.g., 3,5-difluoro-2-bromo-acrylonitrile) react with thioamidine under basic conditions to yield pyrimidine cores. This pathway is analogous to methods reported for 4,6-dichloro pyrimidine derivatives .

Reaction Equation :

| Reagent | Temperature (°C) | Yield (%) |

|---|---|---|

| K₂CO₃ | 80–100 | 72–80 |

2.2. Fluorination of Pyrimidine Precursors

Post-synthesis fluorination of non-fluorinated pyrimidines (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) is achievable via nucleophilic aromatic substitution. Using fluorinating agents like KF or HF in polar aprotic solvents, chloro groups are replaced by fluorine.

Reaction Equation :

| Reagent | Reaction Time (h) | Yield (%) |

|---|---|---|

| KF | 12–24 | 60–70 |

3.1. Amination at Position 4

Ammonia or amines react with 4,6-difluoro-2-(methylthio)pyrimidine under autoclave conditions to replace fluorine with amino groups. This mirrors the amination of 4,6-dichloro pyrimidine derivatives .

Reaction Conditions :

-

Reactant: Ammonium hydroxide

-

Solvent: Ethanol/water

-

Temperature: 100°C

-

Yield: 40–50%

3.2. Alkoxylation at Position 6

Ethanolysis of this compound with EtONa selectively replaces the 6-fluoro group with an ethoxy substituent, yielding 4-fluoro-6-ethoxy-2-(methylthio)pyrimidine.

Reaction Equation :

| Reagent | Reaction Time (h) | Selectivity (%) |

|---|---|---|

| EtONa | 2 | >90 |

4.1. Sonogashira Coupling

The 6-position of this compound can undergo Sonogashira coupling with terminal alkynes under palladium catalysis. For example, reaction with propargyl alcohol yields 4-fluoro-6-(prop-2-ynyloxy)-2-(methylthio)pyrimidine.

Reaction Conditions :

-

Catalyst: PdCl₂(PPh₃)₂

-

Base: Et₃N

-

Solvent: CH₃CN

-

Yield: 70–95%

4.2. Thioetherification

Thioetherification with aryl thiols (e.g., 4-nitrophenyl thiol) under basic conditions introduces aryl substituents at the 4-position. This reaction is analogous to methods used for chloro-substituted pyrimidines .

Reaction Equation :

| Aryl Group | Yield (%) |

|---|---|

| 4-Nitrophenyl | 80–90 |

Structural and Spectroscopic Data

NMR Data (CDCl₃):

-

¹H NMR: δ 2.57 (s, 3H, SCH₃), 7.03 (s, 1H, pyrimidine-H).

-

¹³C NMR: δ 14.43 (SCH₃), 115.75 (C-F), 161.33 (C=N).

Mass Spectrometry :

-

LC-MS (m/z): 163.01361 ([M+H]⁺).

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Activity

One of the most significant applications of 4,6-difluoro-2-(methylthio)pyrimidine derivatives is their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. Research has shown that modifications to the pyrimidine core can enhance antiviral potency. For instance, compounds with ortho-substituents on the A-arm of the diarylpyrimidine structure have demonstrated improved efficacy against HIV, with some fluorinated derivatives showing IC50 values in the low nanomolar range .

Case Study: Synthesis and Activity

A study synthesized various pyrimidine derivatives, including those with 4-cyanophenylamino arms, which exhibited high anti-HIV activity. The best-performing compounds were found to have substitutions at position 6 of the pyrimidine core, significantly enhancing their antiviral activity compared to their unsubstituted counterparts .

Agricultural Applications

Fungicides and Herbicides

this compound derivatives are also being explored for their potential as agricultural chemicals. Recent studies have reported antifungal activities against various plant pathogens such as Botrytis cinerea and Rhizoctonia solani. For example, certain derivatives displayed effective EC50 values comparable to established fungicides .

Case Study: Antifungal Activity Evaluation

In a recent evaluation, novel benzoylurea derivatives containing a pyrimidine moiety were tested for antifungal activity. Compounds exhibited moderate to good in vitro activity against multiple fungal strains affecting crops, demonstrating the potential for these compounds in agricultural applications .

Synthetic Applications

Intermediates in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization through established synthetic pathways such as Sonogashira coupling reactions and other cross-coupling methods. This versatility makes it valuable in developing new compounds with tailored biological activities .

Structural Variations and Modifications

The structural modifications of this compound significantly influence its biological properties. The introduction of different substituents at various positions can lead to enhanced activity profiles:

| Substituent Position | Effect on Activity | Example Compounds |

|---|---|---|

| Position 2 | Increased anti-HIV activity | Diarylpyrimidines with A-arm |

| Position 6 | Enhanced antifungal properties | Benzoylurea derivatives |

| Ortho substitutions | Improved binding affinity | Fluorinated analogs |

作用機序

The mechanism of action of 4,6-Difluoro-2-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the methylthio group modulates its electronic properties. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

類似化合物との比較

Similar Compounds

- 4,6-Dichloro-2-(methylthio)pyrimidine

- 4,6-Difluoro-2-(methylthio)pyridine

- 4,6-Difluoro-2-(methylthio)quinazoline

Uniqueness

4,6-Difluoro-2-(methylthio)pyrimidine is unique due to the presence of both fluorine atoms and a methylthio group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its utility in various applications .

生物活性

4,6-Difluoro-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C6H5F2N3S

- Molecular Weight : 189.19 g/mol

- Structure : The compound contains two fluorine atoms and a methylthio group attached to the pyrimidine ring, which is known to affect its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its effectiveness is comparable to existing antifungal agents, indicating potential for development in agricultural applications .

- Anticancer Properties : Some studies have explored the compound's ability to inhibit cell proliferation in cancer cell lines. For instance, it has shown promise in inhibiting the growth of certain tumor cell lines, suggesting a possible role as an anticancer agent .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes. Such interactions can lead to significant biological outcomes, particularly in metabolic pathways relevant to disease states .

The mechanism by which this compound exerts its biological effects may involve:

- Receptor Binding : The compound likely interacts with specific receptors or enzymes, modulating their activity. This interaction can lead to downstream effects influencing cellular signaling pathways .

- Molecular Docking Studies : Computational docking studies have demonstrated that this compound can bind effectively to target proteins, which is crucial for understanding its potential therapeutic applications. For example, binding affinities have been quantified in silico, revealing promising interactions with key biological targets .

Antimicrobial Activity

A study conducted on various pyrimidine derivatives highlighted the antifungal activity of this compound against pathogens such as Botrytis cinerea and Rhizoctonia solani. The EC50 values for these pathogens were determined to be within a range comparable to established antifungal treatments, suggesting that this compound could serve as a viable alternative or complement in agricultural fungicides .

Anticancer Properties

In vitro assays using cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The IC50 values indicated effective concentrations that could be further investigated for therapeutic use. Notably, the compound's structure may enhance its selectivity toward cancer cells over normal cells .

Comparative Analysis

特性

IUPAC Name |

4,6-difluoro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOCBKCIRMJSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560632 | |

| Record name | 4,6-Difluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122815-08-1 | |

| Record name | 4,6-Difluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。